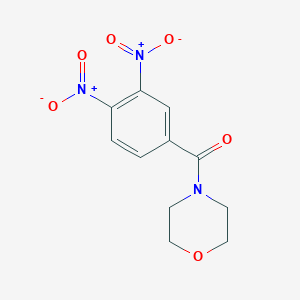
(3,4-Dinitrophenyl)(morpholino)methanone
货号 B1282165
分子量: 281.22 g/mol
InChI 键: ZXZLWWJIFPMIJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08569511B2
Procedure details


Sodium borohydride (40 mg, 1.06 mmol) was placed in a nitrogen flushed flask and suspended in THF (7 mL). After the mixture was cooled to 0° C., boron trifluoride etherate (0.13 mL, 1.06 mmol) was added by syringe and followed by the addition of (3,4-dinitrophenyl)(morpholino)methanone (150 mg, 0.53 mmol) in a single portion. The suspension was stirred at room temperature for 3 h. Methanol (5 mL) was added to the reaction mixture at 0° C., and the mixture was heated at reflux for 1 h. The mixture was concentrated in vacuo and the resulting residue was partitioned between ethyl acetate (50 mL) and saturated NaHCO3 (50 mL). The organic phase was separated, washed with water (30 mL) and brine (30 mL), and dried with Na2SO4. Purification by flash chromatography (3% CH3OH/CH2Cl2) afforded the title compound (120 mg) as a solid. 1H NMR (400 MHz, CD3OD): δ 8.03 (m, 2H), 7.85 (m, 1H), 3.71 (m, 6H), 2.49 (m, 4H).





Name
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].B(F)(F)F.CCOCC.[N+:12]([C:15]1[CH:16]=[C:17]([C:24]([N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)=O)[CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])([O-:14])=[O:13].CO>C1COCC1>[N+:12]([C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[CH2:24][N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1)([O-:14])=[O:13] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was partitioned between ethyl acetate (50 mL) and saturated NaHCO3 (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (30 mL) and brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (3% CH3OH/CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
